

Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chir-124

Cat. No.: B612081

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Chir-124** is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of cell cycle checkpoints in response to DNA damage.^{[1][2]} By inhibiting Chk1, **Chir-124** can abrogate the S and G2-M checkpoints, leading to increased apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like topoisomerase I poisons.^[2] This makes it a valuable tool in cancer research and drug development. Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a **Chir-124** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

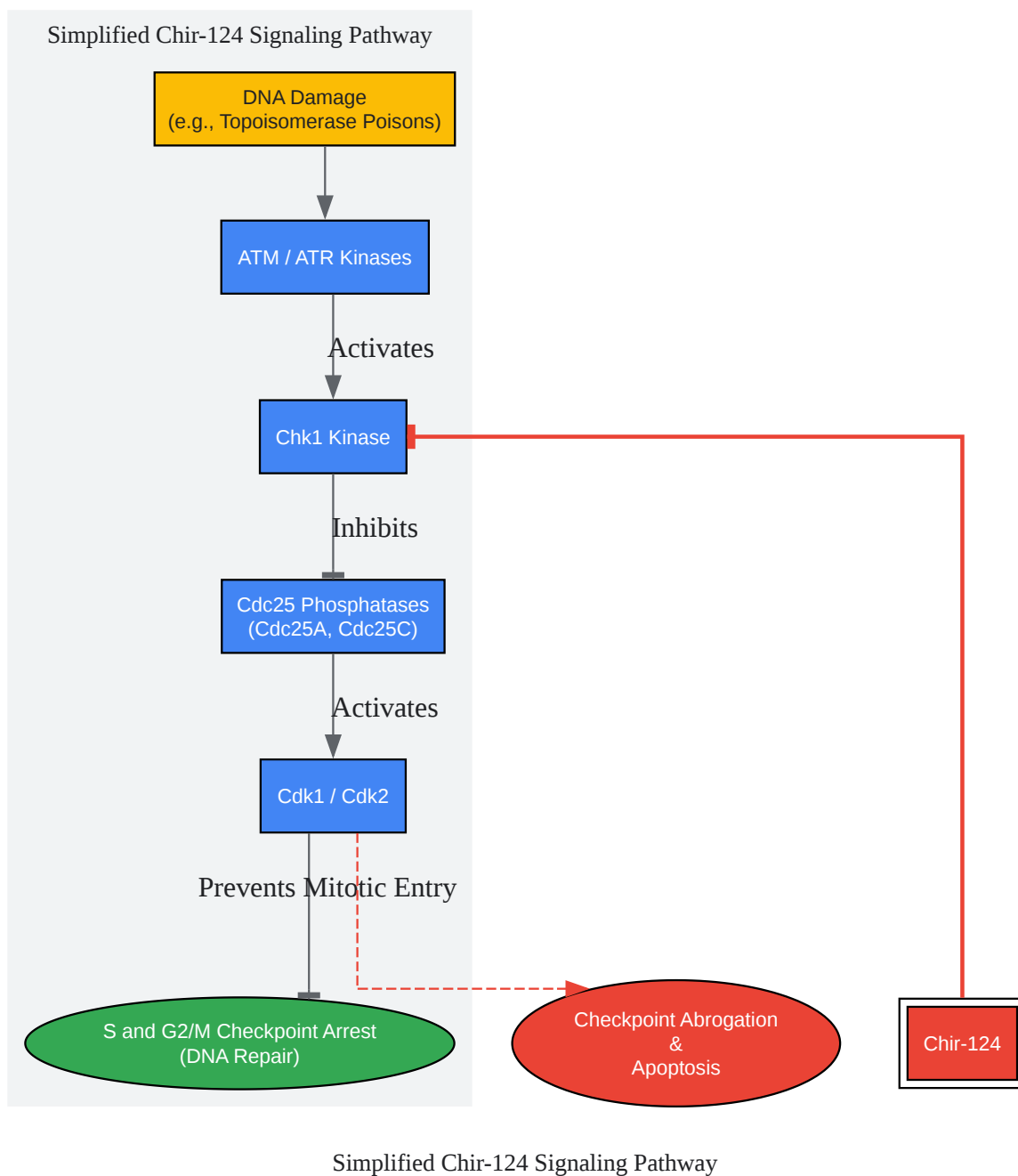
Chir-124 Properties and Solubility

Summarized below are the key chemical properties of **Chir-124**. It is crucial to note that solubility in DMSO can be affected by the purity and water content of the solvent. Using fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.^{[1][3]}

Property	Data
Molecular Weight	419.91 g/mol [1]
Chemical Formula	C ₂₃ H ₂₂ ClN ₅ O[1]
CAS Number	405168-58-3[1]
Appearance	Yellow solid[4]
Solubility in DMSO	7 - 14 mg/mL (approx. 17 - 33 mM).[1][3][4] Sonication is recommended to aid dissolution at higher concentrations.[4]
Other Solubilities	Insoluble in water and ethanol.[1]
Storage (Powder)	3 years at -20°C.[1][4]

Mechanism of Action: Chk1 Inhibition

Upon DNA damage, the ATM/ATR kinases are activated, which in turn phosphorylate and activate Chk1. Chk1 then targets cell cycle regulators like Cdc25A and Cdc25C for inhibition or degradation, leading to the arrest of the cell cycle in the S and G2/M phases to allow for DNA repair.[2][5] **Chir-124** is an ATP-competitive inhibitor that potently and selectively binds to the Chk1 kinase domain (IC₅₀ = 0.3 nM), preventing its downstream signaling.[5][6] This abrogation of the checkpoint forces cells with damaged DNA to enter mitosis, ultimately leading to apoptosis.[2]



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Caption: **Chir-124** inhibits Chk1, overriding cell cycle arrest and promoting apoptosis.

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of **Chir-124** in DMSO.

Materials

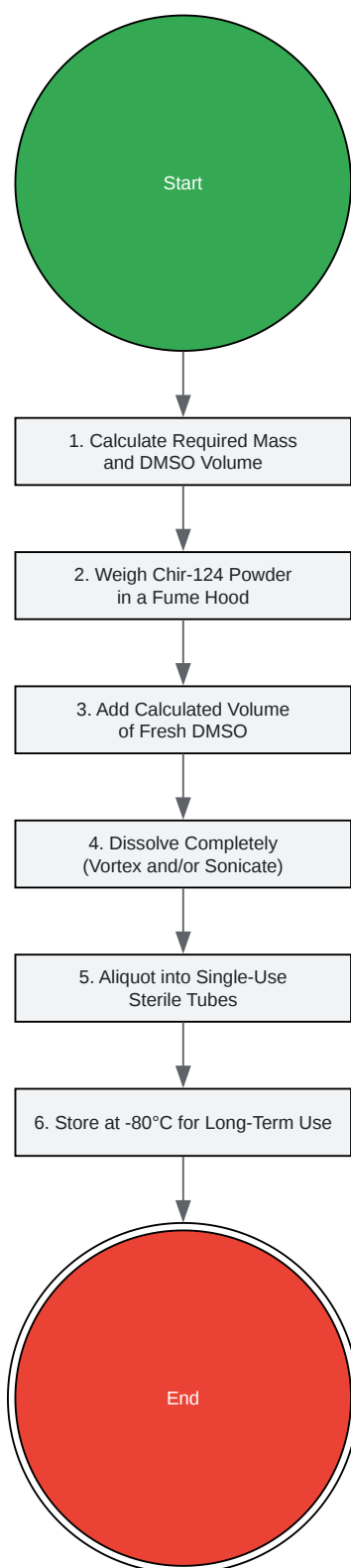
- **Chir-124** powder (CAS: 405168-58-3)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- Precision pipettes and sterile tips
- Vortex mixer
- Bath sonicator (recommended for higher concentrations)

Safety Precautions

- Always handle **Chir-124** powder in a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.
- Consult the Safety Data Sheet (SDS) for **Chir-124** and DMSO before handling.

Stock Solution Preparation Workflow

The following workflow provides a visual guide to the preparation process.



Chir-124 Stock Solution Workflow

[Click to download full resolution via product page](#)Caption: Step-by-step workflow for preparing **Chir-124** stock solution.

Step-by-Step Procedure

Step 1: Calculation Calculate the mass of **Chir-124** powder required to make a stock solution of your desired concentration and volume. For a 10 mM stock solution:

- Formula: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times 419.91 \text{ (g/mol)} / 1000$
- Example for 1 mL of 10 mM stock: $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 419.91 \text{ mg/mmol} / 1000 \text{ L/mL} = 4.199 \text{ mg}$

Step 2: Weighing

- Place a sterile microcentrifuge tube on the analytical balance and tare it.
- Carefully weigh the calculated mass of **Chir-124** powder (e.g., 4.2 mg) directly into the tube. Perform this step in a chemical fume hood.

Step 3: Dissolution

- Using a precision pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the **Chir-124** powder (e.g., 1 mL for a 10 mM solution from 4.2 mg).
- Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
- Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation or undissolved particles are visible, sonicate the tube in a bath sonicator for 5-10 minutes.[\[4\]](#)

Step 4: Storage and Stability

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, clearly labeled amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[3\]](#)
- Store the aliquots under the following conditions:
 - Long-term storage: -80°C for up to 1 year.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Short-term storage: -20°C for up to 1 month.[1][7]

Application Notes

- Diluting for Cell-Based Assays: To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer or cell culture medium. It is recommended to first pre-dilute the stock in medium before adding to the final culture volume.[4]
- Final DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
- Preventing Precipitation: When diluting the DMSO stock in aqueous solutions, precipitation can sometimes occur. To minimize this, pre-warm the stock solution and the culture medium to 37°C before mixing.[4] Add the stock solution to the medium dropwise while gently vortexing.

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- To cite this document: BenchChem. [Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612081#preparing-chir-124-stock-solution-in-dmsol]

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